

stereoisomers of 1-Methyl-2-propylcyclohexane

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Compound of Interest

Compound Name: 1-Methyl-2-propylcyclohexane

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An In-depth Technical Guide to the Stereoisomers of **1-Methyl-2-propylcyclohexane**

Introduction

1-Methyl-2-propylcyclohexane (C₁₀H₂₀) is a disubstituted cycloalkane that serves as a fundamental model for understanding stereoisomerism in cyclic systems.^{[1][2][3]} The presence of two chiral centers at the C-1 and C-2 positions gives rise to a set of four distinct stereoisomers. These isomers are categorized into two pairs of enantiomers, which are diastereomerically related to each other as cis and trans isomers. The spatial arrangement of the methyl and propyl substituents profoundly influences the molecule's conformational stability, physicochemical properties, and potential interactions in complex chemical and biological systems. This guide provides a detailed analysis of the stereochemistry, conformational preferences, and characterization of these isomers, tailored for researchers in organic chemistry and drug development.

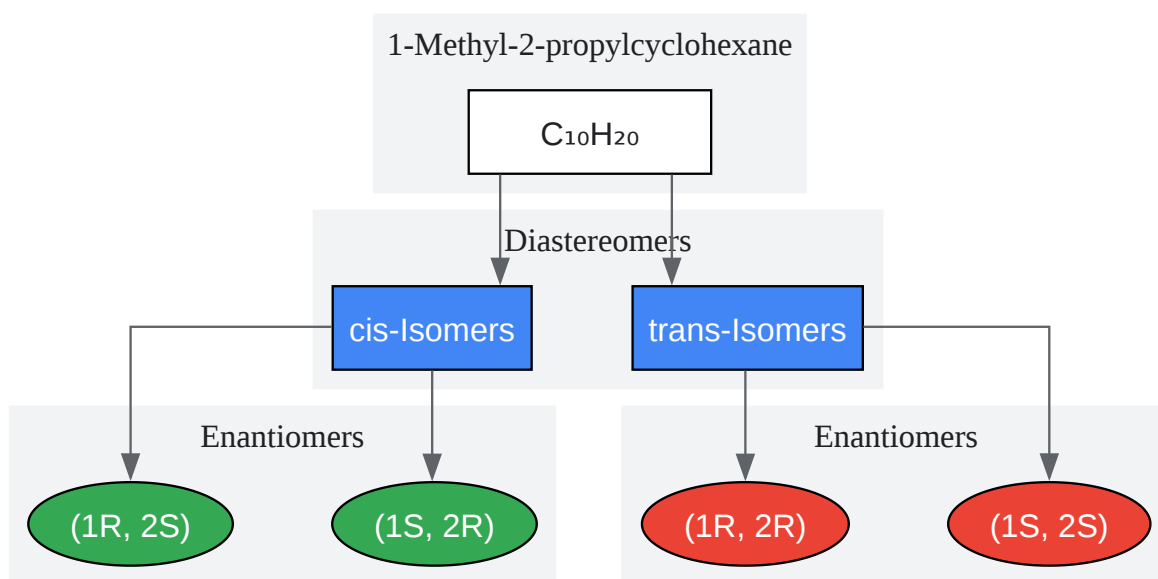
Stereoisomerism and Chirality

The two stereogenic centers in **1-Methyl-2-propylcyclohexane** lead to the existence of four possible stereoisomers (2^n , where $n=2$). These are grouped into two diastereomeric pairs: cis and trans.

- Cis Isomers:** In the cis configuration, the methyl and propyl groups are situated on the same face of the cyclohexane ring. This arrangement results in a chiral molecule, which exists as a pair of non-superimposable mirror images (enantiomers). The specific configurations for the cis enantiomers are (1R, 2S) and (1S, 2R).

- **Trans Isomers:** In the trans configuration, the methyl and propyl groups are located on opposite faces of the ring. This arrangement is also chiral and exists as a pair of enantiomers with (1R, 2R) and (1S, 2S) configurations.[4]

The relationship between these isomers is a classic example of diastereomerism, where the cis isomers are diastereomers of the trans isomers.



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Stereoisomeric relationships of **1-Methyl-2-propylcyclohexane**.

Conformational Analysis

The stability of the stereoisomers of **1-Methyl-2-propylcyclohexane** is dictated by the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key factor governing stability is the steric hindrance arising from 1,3-diaxial interactions. Substituents preferentially occupy the more spacious equatorial positions.

3.1 Cis-1-Methyl-2-propylcyclohexane

For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial or equatorial-axial). A ring flip interconverts these two chair conformations.

- Conformer A: Propyl group equatorial, methyl group axial.
- Conformer B: Propyl group axial, methyl group equatorial.

The propyl group is sterically bulkier than the methyl group. Therefore, the conformation that places the larger propyl group in the equatorial position (Conformer A) is more stable, as this arrangement minimizes destabilizing 1,3-diaxial interactions.^[5]

3.2 Trans-1-Methyl-2-propylcyclohexane

For the trans isomer, the substituents can be either both equatorial (diequatorial) or both axial (diaxial).

- Conformer C: Both methyl and propyl groups are equatorial.
- Conformer D: Both methyl and propyl groups are axial.

The diequatorial conformation (Conformer C) is significantly more stable. The diaxial conformation (Conformer D) suffers from severe steric strain due to 1,3-diaxial interactions involving both substituents. Consequently, the equilibrium heavily favors the diequatorial conformer.

Physicochemical Data

The distinct stereochemical arrangements of the isomers lead to differences in their physical properties. While extensive experimental data is limited, key identifiers and chromatographic properties have been reported.

Property	cis-1-Methyl-2-propylcyclohexane	trans-1-Methyl-2-propylcyclohexane	Mixture of Diastereomers
Molecular Formula	C ₁₀ H ₂₀	C ₁₀ H ₂₀	C ₁₀ H ₂₀
Molecular Weight	140.2658 g/mol [6][7]	140.2658 g/mol [4]	140.27 g/mol [3]
CAS Registry Number	4926-71-0[7][8]	42806-77-9[4][9]	4291-79-6[1][3]
IUPAC InChIKey	BVYJEKXBVYKYRA-VHSXEESVSA-N[6][7]	BVYJEKXBVYKYRA-NXEZZACHSA-N[4]	BVYJEKXBVYKYRA-UHFFFAOYSA-N[1][2]
Kovats Retention Index	1042 (Semi-standard non-polar column)[6][8]	993.4-998.2 (Standard non-polar), 1016 (Semi-standard non-polar)[10]	983-993 (Non-polar column)[11]

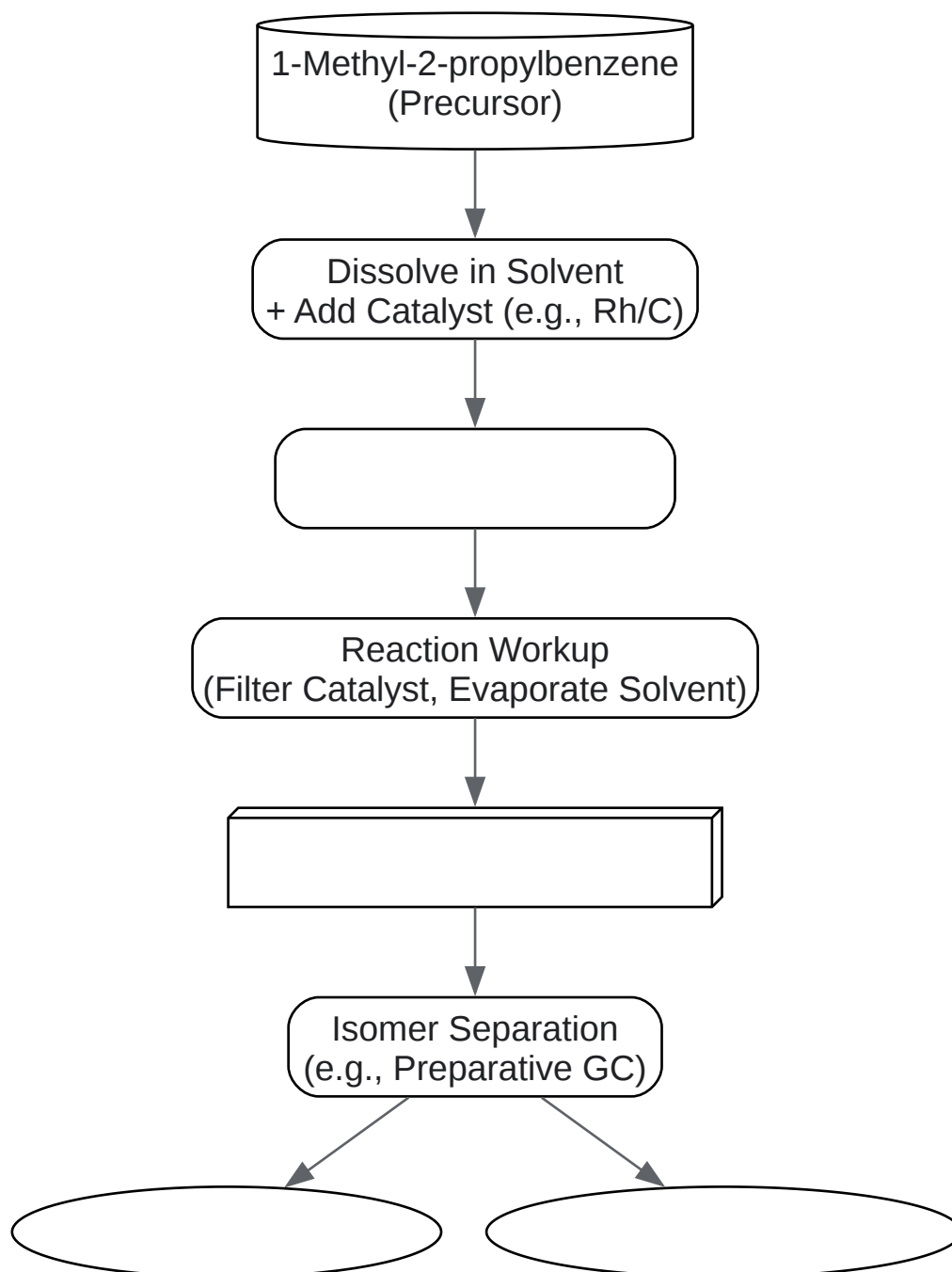
Experimental Protocols

5.1 Synthesis

A general method for the synthesis of **1-Methyl-2-propylcyclohexane** involves the controlled alkylation of cyclohexane derivatives.[12] One plausible route is the catalytic hydrogenation of 1-methyl-2-propylbenzene over a suitable catalyst (e.g., Rhodium on carbon) under high pressure. The stereochemical outcome (cis/trans ratio) of such reactions is highly dependent on the catalyst, solvent, and reaction conditions.

- General Workflow for Synthesis:
 - Reaction Setup: The aromatic precursor (1-methyl-2-propylbenzene) is dissolved in an appropriate solvent (e.g., ethanol) in a high-pressure reactor.
 - Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C) is added.
 - Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature until hydrogen uptake ceases.

- Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
- Purification & Separation: The resulting mixture of cis and trans isomers is purified and separated using fractional distillation or preparative gas chromatography.



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General experimental workflow for synthesis and separation.

5.2 Characterization and Separation by Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and analysis of the volatile stereoisomers of **1-Methyl-2-propylcyclohexane**.^{[2][6]} The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

- Methodology:
 - Column: A non-polar capillary column (e.g., based on dimethylpolysiloxane) is typically used.
 - Carrier Gas: Helium or hydrogen is used as the mobile phase.
 - Injection: A small volume of the isomer mixture, dissolved in a volatile solvent, is injected into the heated inlet, where it is vaporized.
 - Temperature Program: The column oven temperature is ramped from a low initial temperature to a final higher temperature to ensure efficient separation of compounds with different boiling points and polarities.
 - Detection: A Flame Ionization Detector (FID) is commonly employed for detection.
 - Analysis: The retention time of each peak is used for isomer identification, often by comparison with authentic standards. The peak area corresponds to the relative amount of each isomer in the mixture. As indicated by the Kovats Retention Index data, the trans isomer generally elutes earlier than the cis isomer on non-polar columns.

Conclusion

The stereoisomers of **1-Methyl-2-propylcyclohexane** provide a clear and instructive example of cis-trans diastereomerism and enantiomerism in a cyclic framework. The interplay between steric effects and conformational flexibility, particularly the preference for bulky substituents to occupy equatorial positions in the stable chair conformation, is the dominant factor determining the properties and relative energies of these molecules. Understanding these fundamental principles is critical for professionals in drug development and materials science, where precise

control over stereochemistry is often paramount to achieving desired molecular function and activity.

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